molecular formula C23H28BrIN2O3 B11562807 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11562807
M. Wt: 587.3 g/mol
InChI Key: BTYXLYMSMOKXSW-RPPGKUMJSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a combination of halogenated aromatic rings and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The halogen atoms (bromine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide and halogenated aromatic functionalities. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which can impart distinct reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H28BrIN2O3

Molecular Weight

587.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H28BrIN2O3/c1-22(2,3)14-23(4,5)16-6-8-18(9-7-16)30-13-20(28)27-26-12-15-10-17(24)11-19(25)21(15)29/h6-12,29H,13-14H2,1-5H3,(H,27,28)/b26-12+

InChI Key

BTYXLYMSMOKXSW-RPPGKUMJSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

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